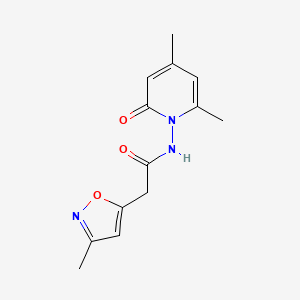
N-(2-methoxyphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-methyl-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is also known as MPSPB and is a small molecule that has a unique chemical structure.
Mechanism of Action
The mechanism of action of MPSPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, MPSPB has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting the activity of CK2, MPSPB is believed to slow down the growth of cancer cells and potentially reduce the risk of cancer development.
Biochemical and Physiological Effects:
MPSPB has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, MPSPB has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPSPB in lab experiments is that it is a small molecule that is relatively easy to synthesize. Additionally, MPSPB has been extensively studied, and there is a significant amount of data available on its properties and potential applications. However, one of the limitations of using MPSPB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on MPSPB. One area of interest is the development of new compounds that are based on the structure of MPSPB. These compounds may have improved properties and may be more effective in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MPSPB and to identify potential targets for drug development. Finally, more studies are needed to determine the safety and efficacy of MPSPB in humans, which will be necessary for its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of MPSPB involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-methyl-5-aminobenzenesulfonamide in the presence of triethylamine to form MPSPB. The final product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
MPSPB has been extensively studied for its potential applications in biomedical research. It has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. MPSPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, MPSPB has been studied for its potential use in the treatment of inflammation and pain.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-10-11-16(27(24,25)22-12-6-3-7-13-22)14-17(15)20(23)21-18-8-4-5-9-19(18)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKOQLCVMMEUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-(4-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5411301.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5411315.png)
![4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5411328.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411333.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5411335.png)

![ethyl 3-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5411351.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5411356.png)
![3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-N-(2,3-dimethylphenyl)-3-oxopropanamide](/img/structure/B5411364.png)
![6,7-dimethoxy-2-methyl-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5411367.png)
![N-{3-[4-(3-methylphenoxy)piperidin-1-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5411389.png)
![N~2~-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetyl)glycinamide](/img/structure/B5411396.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)